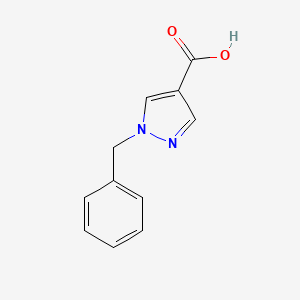
1-Benzyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound "1-Benzyl-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzyl group attached to the 1-position of the pyrazole ring and the carboxylic acid group at the 4-position are key functional groups that influence the chemical behavior and reactivity of the molecule.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the cyclooligomerization of dichloropyrazine and benzyl dihydroxybenzoate under microwave irradiation can lead to the formation of ester functionalized oxacalix benzene pyrazine, which can be further transformed into carboxylic acid functionalized derivatives . Another approach involves the reaction of phenylhydrazine with dihydrofuran dione to yield carboxylic acid methanol solvate derivatives . Additionally, the reaction of acid chlorides with hydroxylamines and carbazates can lead to a variety of N-substituted pyrazole carboxamides and carbohydrazides .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, which reveals the crystalline structure and conformation of the molecules. For example, a pyrazole derivative with a benzoyl group and a methoxyphenyl substituent was found to crystallize in the monoclinic space group, with specific bond angles and lengths that define its three-dimensional shape . The dihedral angles between the rings in the molecules can indicate the degree of planarity or torsion within the structure .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The presence of a carboxylic acid group allows for the formation of hydrogen bonds, which can lead to the self-assembly of supramolecular structures . The reactivity of the carboxylic acid chloride group enables the synthesis of amide and carbohydrazide derivatives through reactions with amines . Furthermore, the interaction of pyrazole derivatives with metal ions can result in the formation of metal-containing supramolecular complexes, showcasing the ligand properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different functional groups such as carboxylic acid, benzoyl, and methoxyphenyl groups can affect properties like solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of the compounds . Theoretical calculations such as density functional theory (DFT) can predict vibrational frequencies, chemical shift values, and molecular electrostatic potential, which are important for understanding the reactivity and interaction of these molecules with other chemical species .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Functionalization Reactions : "1H-pyrazole-3-carboxylic acid", a related compound, has been explored for its reactivity with various amines and other nucleophiles. This includes the formation of 1H-pyrazole-3-carboxamides and related compounds, which are important in organic synthesis (Yıldırım et al., 2005). Another study focused on the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols, leading to a range of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006).
Material Science
- Corrosion Inhibition : Derivatives of pyrazole, including compounds similar to 1-Benzyl-1H-pyrazole-4-carboxylic acid, have been evaluated as corrosion inhibitors for steel in acidic environments. Such compounds have shown significant effectiveness in reducing corrosion rates (Herrag et al., 2007).
Pharmacological Applications
- Drug Design and Antibacterial Activities : Pyrazole derivatives have been studied for their potential in drug development. For instance, certain derivatives of 1H-pyrazole-3-carboxylic acid exhibited antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents (Bildirici et al., 2007). Another study synthesized and characterized new pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, further illustrating the chemical versatility of these compounds (Kasımoğulları & Arslan, 2010).
Eigenschaften
IUPAC Name |
1-benzylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOHXYALMXHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424341 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
401647-24-3 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide impact retinal vascular permeability (RVP) in the context of hypertension?
A1: The research paper demonstrates that 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide significantly reduces Angiotensin II-stimulated RVP in a rat model of hypertension []. The study found that Angiotensin II type 1 receptor activation leads to increased RVP. Systemic administration of 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide, via a subcutaneous pump, effectively inhibited plasma kallikrein activity. This inhibition, in turn, led to a 70% decrease in Angiotensin II-stimulated RVP compared to untreated controls []. This suggests that plasma kallikrein plays a crucial role in Angiotensin II-induced RVP, and inhibiting it with 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide could be a potential therapeutic approach for managing blood-retinal barrier dysfunction associated with hypertension.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


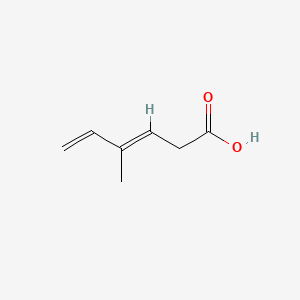
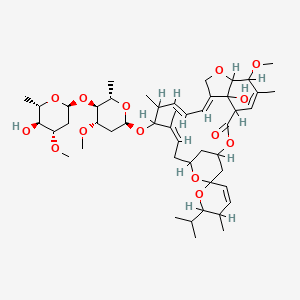
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)

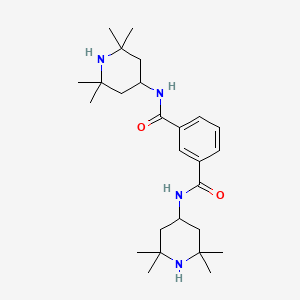
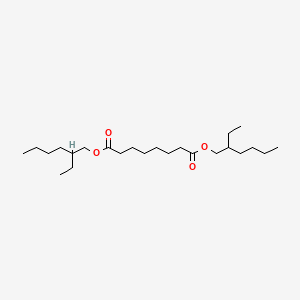
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

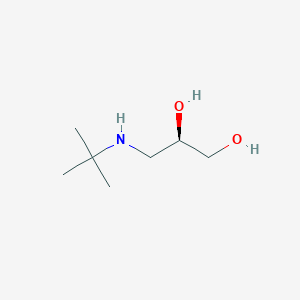
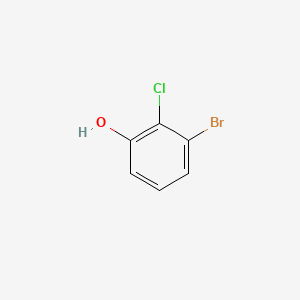
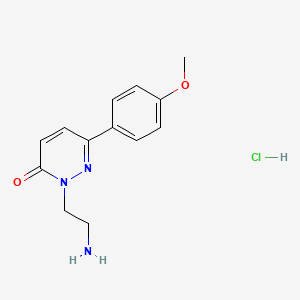
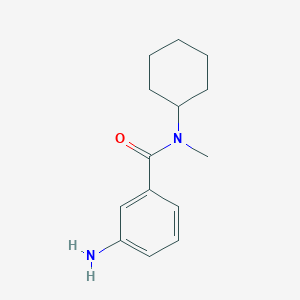
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)